molecular formula C7H5ClN2OS B3145119 2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-37-2

2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one

Cat. No. B3145119
CAS RN: 56844-37-2
M. Wt: 200.65 g/mol
InChI Key: CXTGAZPHAAPHJP-UHFFFAOYSA-N
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Description

“2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H5ClN2S . It is a heterocyclic compound that contains a thieno[2,3-D]pyrimidine ring system .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study described the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-D]pyrimidin-4-amine derivatives . The process involved reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-D]pyrimidine-2,4-diol. This was then treated with POCl3 to produce 2,4-dichlorothieno[2,3-D]pyrimidine, which was further reacted with different pyridine amines to give the final products .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thieno[2,3-D]pyrimidine ring system . The compound has a molecular weight of 199.66 Da .


Chemical Reactions Analysis

“this compound” and its derivatives can participate in various chemical reactions. For example, 2,4-dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 2-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one serves as a precursor in synthesizing various heterocycles with potential antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored its derivatives for antimicrobial applications, illustrating its role in developing compounds with potential therapeutic use (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Inhibitors for Enzymes in Cancer Therapy

  • The compound also shows promise in cancer therapy, particularly as a dual inhibitor for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Gangjee et al. (2008) synthesized analogues that exhibited potent dual inhibitory activities against human TS and DHFR, highlighting the potential of this compound derivatives in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity and Docking Studies

  • Further research by Vlasov et al. (2021) on the antimicrobial activity of this compound derivatives highlights their significant antimicrobial potential. These compounds showed better activity in agar well diffusion assays than reference drugs like Streptomycin. The study also involved docking studies to elucidate the mechanism of action, enhancing our understanding of their antimicrobial properties (Vlasov, Borysov, Severina, Kovalenko, Osolodchenko, Vlasov, & Georgiyants, 2021).

Synthesis and Antifungal Activity

  • The versatility of this compound is also evident in its use for synthesizing compounds with antifungal properties. Zhang et al. (2016) reported the synthesis of pyrazolo[1,5-a]pyrimidines derivatives, demonstrating significant antifungal abilities against various phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Exploration in Other Antimicrobial Studies

  • Studies by authors like Krolenko and Vlasov (2019) and El Azab and Abdel-Hafez (2015) further extend the utility of this compound in antimicrobial research. These studies involve the synthesis of various derivatives and evaluation of their antimicrobial properties, contributing to a broader understanding of the compound's applications in battling infectious diseases (Krolenko & Vlasov, 2019); (El Azab & Abdel-Hafez, 2015).

Future Directions

The future research directions for “2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one” and its derivatives could include further exploration of their biological activities and potential applications. For instance, their antimicrobial activity could be further investigated, and their potential use as antitubercular agents could be explored . Additionally, the development of more efficient synthesis methods and the study of their mechanism of action could also be areas of future research.

properties

IUPAC Name

2-chloro-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-3-2-12-6-4(3)5(11)9-7(8)10-6/h2H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTGAZPHAAPHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481267
Record name 2-CHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56844-37-2
Record name 2-CHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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